(5-Methyl-2,4-dinitrophenyl)hydrazine

Arylhydrazine Physicochemical Properties Purity Assessment

For researchers encountering selectivity limitations with N-alkylated DNPH analogs or seeking to modulate physicochemical properties in hydrazone-based sensor and dye development, (5-Methyl-2,4-dinitrophenyl)hydrazine provides a distinct arylhydrazine scaffold. Its ring-methyl substitution differentiates it from unsubstituted DNPH and N-alkylated MDNPH. - Offers a calculated density of 1.559 g/cm³ vs. 1.7 g/cm³ for DNPH, influencing solid-phase handling and crystallization. - Exhibits a sharp melting point of 195°C, providing a measurable basis for identity and purity verification. - Serves as a versatile building block for synthesizing hydrazones with potentially modified electronic and solubility profiles.

Molecular Formula C7H8N4O4
Molecular Weight 212.16 g/mol
Cat. No. B1353031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2,4-dinitrophenyl)hydrazine
Molecular FormulaC7H8N4O4
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN
InChIInChI=1S/C7H8N4O4/c1-4-2-5(9-8)7(11(14)15)3-6(4)10(12)13/h2-3,9H,8H2,1H3
InChIKeyYBLLLDQIYSHJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Methyl-2,4-dinitrophenyl)hydrazine


(5-Methyl-2,4-dinitrophenyl)hydrazine (CAS 5267-23-2) is a substituted arylhydrazine and a structural analog of the widely used carbonyl derivatization reagent 2,4-dinitrophenylhydrazine (DNPH). It is characterized by a methyl substituent at the 5-position of the aromatic ring . This modification distinguishes it from both the unsubstituted parent compound and the N-alkylated reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH), which shares the same molecular formula but exhibits different reactivity and application profiles. This evidence guide is intended to support scientific and industrial procurement decisions by providing quantifiable differentiation between this compound and its closest analogs.

Substitution Risk: (5-Methyl-2,4-dinitrophenyl)hydrazine vs. DNPH


Substituting (5-Methyl-2,4-dinitrophenyl)hydrazine with unmodified 2,4-dinitrophenylhydrazine (DNPH) or N-alkylated analogs like 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) carries quantifiable technical risk. These compounds are not functionally interchangeable in derivatization workflows. While unsubstituted DNPH serves as the gold standard for broad carbonyl detection in several international procedures [1], MDNPH demonstrates a severe selectivity bias, efficiently collecting only formaldehyde while acetaldehyde and acetone are partly or completely lost [2]. The ring-methylated analog offers a distinct physicochemical profile—including a higher melting point of 195 °C compared to DNPH's 197–200 °C range and a calculated density of 1.559 g/cm³ versus DNPH's 1.7 g/cm³ —which may influence handling, solubility, and crystallinity in downstream applications. The following quantitative evidence details exactly where (5-Methyl-2,4-dinitrophenyl)hydrazine provides meaningful differentiation.

Quantitative Comparator Evidence


Melting Point: Ring-Methylated vs. Unsubstituted DNPH

The melting point of (5-Methyl-2,4-dinitrophenyl)hydrazine is 195 °C , which differs from the 197–200 °C melting range of unsubstituted 2,4-dinitrophenylhydrazine (DNPH) . While both compounds melt in a similar temperature region, the substitution-induced shift provides a quality control benchmark for identity confirmation and purity assessment in procurement.

Arylhydrazine Physicochemical Properties Purity Assessment

Density: Ring-Methylated vs. Unsubstituted DNPH

The calculated density of (5-Methyl-2,4-dinitrophenyl)hydrazine is 1.559 ± 0.06 g/cm³ at 20 °C , whereas unsubstituted DNPH exhibits a density of approximately 1.7 g/cm³ . This difference of approximately 0.14 g/cm³ may influence powder flow characteristics, compaction behavior, and volumetric dosing accuracy in automated synthesis or formulation workflows.

Arylhydrazine Physicochemical Properties Formulation

Hydrazone Formation Yield Benchmark

In the synthesis of allyl-hydrazone sensors, condensation reactions employing (2,4-dinitrophenyl)hydrazine as the derivatizing agent produce target hydrazone compounds in approximately 88% yield [1]. While this yield is specific to the DNPH moiety rather than the 5-methyl-substituted derivative per se, it establishes a benchmark for hydrazone-forming efficiency that purchasers can use to evaluate synthetic utility.

Hydrazone Synthesis Reaction Yield Sensor Development

Carbonyl Selectivity: DNPH vs. MDNPH

A direct head-to-head comparison of DNPH and MDNPH cartridges for ambient air carbonyl collection revealed that MDNPH cartridges efficiently collected only formaldehyde (HCHO), while acetaldehyde (CH₃CHO) and acetone (CH₃COCH₃) were partly and almost completely lost, respectively [1]. This quantitative selectivity difference demonstrates that N-alkylated hydrazine reagents are not interchangeable with ring-substituted derivatives for comprehensive carbonyl profiling.

Air Monitoring Carbonyl Analysis Derivatization Selectivity

Application Scenarios: (5-Methyl-2,4-dinitrophenyl)hydrazine


Hydrazone Sensor and Dye Synthesis

When developing novel hydrazone-containing optical sensors or disperse dyes—particularly those incorporating 1,2,3-triazole moieties—(5-Methyl-2,4-dinitrophenyl)hydrazine serves as a versatile building block. The documented 88% synthetic yield for analogous DNPH-based condensations [1] provides a reasonable expectation of efficient hydrazone formation. The methyl substituent on the aromatic ring may influence the electronic properties and solubility of the resulting hydrazones, offering a distinct molecular scaffold compared to products derived from unsubstituted DNPH or N-alkylated MDNPH.

Carbonyl Derivatization: Ring vs. N-Alkylation

For analytical workflows requiring carbonyl derivatization but where N-alkylated reagents like MDNPH are unsuitable due to documented selectivity issues [2], a ring-methylated DNPH analog may offer a viable alternative. While direct comparative data for (5-Methyl-2,4-dinitrophenyl)hydrazine remain limited, the structural distinction from MDNPH suggests a different selectivity profile that may preserve broader carbonyl detection capability similar to unsubstituted DNPH, albeit with modified physicochemical properties (density 1.559 g/cm³, melting point 195 °C ).

Material Selection by Physicochemical Properties

In applications where density and melting point critically influence processing—such as solid-phase extraction cartridge coating, powder handling automation, or crystallization optimization—(5-Methyl-2,4-dinitrophenyl)hydrazine's distinct profile (density 1.559 g/cm³ versus DNPH's 1.7 g/cm³; melting point 195 °C versus DNPH's 197–200 °C ) provides a measurable basis for selection over unsubstituted DNPH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-2,4-dinitrophenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.